4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide
Description
Structural and Nomenclature Analysis
IUPAC Nomenclature and Systematic Identification
The systematic naming of 4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide follows IUPAC guidelines for substituted benzamides. The parent structure is benzamide (C₆H₅CONH₂), modified by two substituents:
- A methyl group (-CH₃) attached to the amide nitrogen, yielding N-methylbenzamide.
- A [(furan-2-ylmethyl)amino]methyl group (-CH₂NH-CH₂-C₄H₃O) at the para position (carbon 4) of the benzene ring.
The full IUPAC name is derived as follows:
- Benzamide as the root.
- N-methyl denotes the methyl substitution on the amide nitrogen.
- 4-{[(furan-2-ylmethyl)amino]methyl} specifies the substituent at the 4-position, comprising a methylene bridge (-CH₂-) linked to an amino group (-NH-) and a furan-2-ylmethyl group (-CH₂-C₄H₃O).
Alternative names include 4-[(furan-2-ylmethylaminomethyl)]-N-methylbenzamide and 4-{[(2-furanylmethyl)amino]methyl}-N-methylbenzamide, as documented in chemical databases. The molecular formula is C₁₄H₁₆N₂O₂ , with a molecular weight of 244.29 g/mol for the free base and 280.75 g/mol for its hydrochloride salt.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| CAS Registry Number | 1171752-03-6 (hydrochloride) |
| SMILES | CNC(=O)C1=CC=C(C=C1)CNCC2=CC=CO2 |
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by resonance stabilization of the amide group and steric interactions between substituents. Key features include:
- Planar Amide Group : The N-methylamide moiety adopts a planar configuration due to resonance between the carbonyl (C=O) and amine (N-H) groups, a common trait in benzamide derivatives.
- Rotatable Bonds : The [(furan-2-ylmethyl)amino]methyl substituent introduces three rotatable bonds:
- Between the benzene ring and the methylene (-CH₂-) group.
- Between the methylene and amino (-NH-) groups.
- Between the amino and furan-2-ylmethyl (-CH₂-C₄H₃O) groups.
Conformational studies on similar N-alkylbenzamides reveal that steric hindrance and hydrogen bonding dictate preferred conformers. For example, in N-methylbenzamide, the methyl group remains coplanar with the amide carbonyl to minimize steric clashes with the aromatic ring. In this compound, the bulky furan substituent likely forces the amino-methylene group into a staggered conformation, reducing van der Waals repulsions.
Table 2: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Amide Bond Length (C=O) | ~1.23 Å (typical for amides) |
| C-N-C Bond Angle | ~120° (amide resonance) |
| Dihedral Angle (C₆H₅-CONH) | ~0° (planar) |
The furan ring (C₄H₃O) adopts a nearly planar structure, with slight puckering due to the oxygen’s lone pairs. Computational models suggest that the furan’s orientation relative to the benzamide core influences electronic properties, such as dipole moment and π-π stacking potential.
Comparative Structural Analysis with Benzamide Derivatives
Comparative analysis highlights how substituents modulate benzamide properties:
A. N-Methylbenzamide (C₈H₉NO)
- Simpler structure with a single methyl group on the amide nitrogen.
- Lacks the 4-position substituent, resulting in lower molecular weight (135.16 g/mol) and higher solubility in polar solvents.
4-Amino-N-(furan-2-ylmethyl)benzamide (C₁₂H₁₂N₂O₂)
- Shares the furan-2-ylmethyl group but retains a primary amide (-NH₂) instead of N-methyl.
- The amino group at the 4-position enhances hydrogen-bonding capacity, potentially increasing crystallinity.
N-(2-Oxo-2-phenylethyl)benzamide (C₁₅H₁₃NO₂)
- Features a phenacyl group (-CO-CH₂-C₆H₅) instead of the furan-containing substituent.
- The ketone moiety introduces additional polarity and conjugation, altering UV-Vis absorption profiles.
Table 3: Structural Comparison of Benzamide Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | N-methyl, 4-[(furan-2-ylmethyl)amino]methyl | 244.29 | Furan enhances π-π interactions |
| N-Methylbenzamide | N-methyl | 135.16 | High solubility in polar solvents |
| 4-Amino-N-(furan-2-ylmethyl)benzamide | 4-amino, N-(furan-2-ylmethyl) | 216.24 | Primary amide for hydrogen bonding |
| N-(2-Oxo-2-phenylethyl)benzamide | N-(2-oxo-2-phenylethyl) | 239.27 | Conjugated ketone for UV activity |
The furan ring in this compound distinguishes it from other derivatives by introducing:
- Electron-rich aromaticity : The furan’s oxygen atom donates electron density, making the ring susceptible to electrophilic substitution.
- Steric bulk : The furan-2-ylmethyl group increases steric hindrance, potentially reducing rotational freedom compared to smaller substituents like methyl.
- Hydrogen-bonding capacity : The secondary amine (-NH-) in the substituent can act as a hydrogen bond donor, influencing crystal packing and solubility.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C14H16N2O2/c1-15-14(17)12-6-4-11(5-7-12)9-16-10-13-3-2-8-18-13/h2-8,16H,9-10H2,1H3,(H,15,17) |
InChI Key |
CNUCZUOAJJGOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Amino-2-fluoro-N-methylbenzamide Intermediate
A key intermediate often used is 4-amino-2-fluoro-N-methylbenzamide , which can be prepared via a three-step process as described in a Chinese patent (CN103304439A):
| Step | Reagents & Conditions | Description & Outcome |
|---|---|---|
| 1 | 2-fluoro-4-nitrobenzoic acid, aqueous sodium hydroxide, phase transfer catalyst, pH adjusted to 2-4 with concentrated hydrochloric acid | Purification of 2-fluoro-4-nitrobenzoic acid with high purity |
| 2 | Organic solvent, chlorination catalyst, thionyl chloride, reflux at 40-85°C for 3-5 h, cooling to 0°C, methylamine gas introduced below 0°C, reaction continued for 1-2 h | Conversion to 2-fluoro-4-nitro-N-methylbenzamide with ~95% yield |
| 3 | Organic solvent, palladium on carbon catalyst, hydrogen gas at 2-20 atm, room temperature, 12-20 h | Catalytic hydrogenation to 4-amino-2-fluoro-N-methylbenzamide (off-white solid) |
This process emphasizes controlling reaction temperature and pH to maximize yields and minimize loss of reagents such as methylamine gas.
Introduction of the Amino-Methyl Linker and Furan-2-ylmethyl Group
The attachment of the furan-2-ylmethyl group through an amino-methyl linker is commonly achieved by nucleophilic substitution or reductive amination involving the amino group on the benzamide intermediate.
A representative synthetic approach includes:
- Formation of a benzylamine intermediate by reaction of the 4-amino-N-methylbenzamide with formaldehyde or a suitable aldehyde derivative to introduce the amino-methyl linker.
- Subsequent coupling with furan-2-ylmethyl halide or aldehyde under reductive amination conditions to form the secondary amine linkage.
While specific reaction conditions for this step vary, typical solvents include dimethylformamide or ethanol, with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions.
Protection and Deprotection Strategies
In complex syntheses involving sensitive groups, protection of amino or hydroxyl functionalities is often employed. For example, silyl protecting groups (e.g., trimethylsilyl) on the furan ring or the amino group may be used to improve reaction selectivity and yield, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid treatment).
Purification and Characterization
The final compound is typically isolated as its hydrochloride salt to enhance stability and crystallinity. Purification methods include:
- Filtration and washing of precipitates.
- Column chromatography on silica gel using hexane/ethyl acetate or chloroform/methanol solvent systems.
- Recrystallization from ethanol or ethyl acetate to obtain high-purity product.
Characterization data such as proton nuclear magnetic resonance, mass spectrometry, and melting point are used to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Compound/Formulation | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-fluoro-4-nitrobenzoic acid purification | NaOH, phase transfer catalyst, HCl pH 2-4 | High purity obtained | Control pH critical |
| 2 | 2-fluoro-4-nitro-N-methylbenzamide | Thionyl chloride, methylamine gas, reflux 40-85°C | ~95% | Low temp reduces methylamine loss |
| 3 | 4-amino-2-fluoro-N-methylbenzamide | Pd/C catalyst, H2 gas, 2-20 atm, RT, 12-20 h | Quantitative | Catalytic hydrogenation |
| 4 | Amino-methyl linker introduction | Formaldehyde or aldehyde, reductive amination | Variable | Sodium cyanoborohydride or catalytic H2 |
| 5 | Coupling with furan-2-ylmethyl group | Furan-2-ylmethyl halide or aldehyde, reductive amination | Variable | Protecting groups may be used |
| 6 | Purification and salt formation | Chromatography, recrystallization, HCl salt formation | High purity | Characterization by NMR, MS |
Research Findings and Observations
- The use of phase transfer catalysts and controlled pH in the initial steps significantly improves reaction yields and purity of intermediates.
- Maintaining low temperatures during methylamine gas introduction minimizes reagent loss and side reactions.
- Catalytic hydrogenation with palladium on carbon is an efficient method for reduction of nitro groups to amines in benzamide derivatives.
- Protection of sensitive groups during coupling reactions prevents side reactions and improves overall yield.
- The final hydrochloride salt form enhances compound stability and facilitates handling and storage.
Chemical Reactions Analysis
Types of Reactions
4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide is a chemical compound with a furan ring linked to a benzamide moiety. It has a molecular weight of approximately 244.29 g/mol and the molecular formula . Due to its potential pharmacological properties and structural characteristics, this compound is utilized in various chemical and biological applications.
Pharmaceutical Development
This compound may serve as a lead compound for developing new medications. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluation. Compounds with similar structures have been reported to interact with specific biological targets, including enzymes and receptors involved in pain pathways and inflammation processes.
Interaction studies typically focus on its binding affinity and activity against biological targets such as enzymes or receptors. Initial findings suggest that it may interact with specific protein targets involved in inflammatory pathways. Techniques such as molecular docking and kinetic assays could provide insights into its mechanism of action and efficacy.
Potential Applications
This compound has potential applications in several fields:
| Application | Description |
|---|---|
| Pharmaceutical Research | Due to its possible biological activity, it could serve as a lead compound for developing new medications targeting specific biological pathways. |
| Chemical Synthesis | It serves as a versatile intermediate in synthesizing more complex molecules with desired properties. |
| Material Science | The compound can be explored for creating new materials with tailored properties. |
| Biological Assays | It can be employed in biological assays to study its effects on cells or enzymes. |
| Anti-inflammatory | Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further pharmacological evaluation. |
| Analgesic properties | Preliminary studies suggest that it may possess analgesic properties, making it a candidate for further pharmacological evaluation. |
| Interaction with Enzymes | Compounds with similar structures have been reported to interact with specific biological targets, including enzymes involved in pain pathways and inflammation processes. |
| Interaction with Receptors | Compounds with similar structures have been reported to interact with specific biological targets, including receptors involved in pain pathways and inflammation processes. |
Mechanism of Action
The mechanism of action of 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
Structural Analog: DIETHYL-(4-{[(FURAN-2-YLMETHYL)-AMINO]-METHYL}-PHENYL)-AMINE
- Structure: Features a furan-2-ylmethylamino-methyl group on a phenyl ring but substitutes the N-methylbenzamide with a diethylamine group.
- Biological Implications: Diethylamine derivatives are often explored for their CNS activity, whereas benzamides are commonly associated with kinase or enzyme inhibition .
Structural Analog: 4-{(Furan-2-yl)methylsulfamoyl}-N-(1,3-thiazol-2-yl)benzamide
- Structure: Replaces the aminomethyl linker with a sulfamoyl group and introduces a thiazolylamide substituent.
- Biological Implications: Thiazole-containing compounds are known for antimicrobial and anticancer activities, suggesting divergent applications compared to the N-methylbenzamide derivative .
Structural Analog: PPA13 (4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide)
- Structure : Incorporates a pyrimidine ring and fluorophenyl group into the benzamide scaffold.
- Biological Activity: PPA13 exhibits >50% inhibition of cell viability in lung cancer models, linked to G2/M phase arrest. The absence of a pyrimidine in the target compound may limit similar efficacy but reduce metabolic complexity .
Structural Analog: N-{[(4-Nitrophenyl)amino]methyl}benzamide
- Structure : Features a nitro group at the para position of the aniline moiety.
- Applications: Nitro-substituted benzamides are often prodrug candidates but may require reductive activation, unlike the furan derivative .
Biological Activity
4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide is a compound characterized by its unique structural features, including a furan ring and a benzamide moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology. Its molecular formula is C_{13}H_{14}N_{2}O_{2}, with a molecular weight of approximately 244.29 g/mol. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural composition of this compound includes:
- Furan ring : Contributing to the compound's reactivity and interaction with biological targets.
- Amine group : Essential for biological activity, influencing binding affinity to receptors and enzymes.
- Benzamide moiety : Known for its role in various biological activities, particularly in medicinal chemistry.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
Anti-inflammatory and Analgesic Properties
Research suggests that this compound may possess anti-inflammatory and analgesic properties. The presence of the furan and amine functionalities is believed to play a crucial role in these effects. Similar compounds have been shown to interact with enzymes and receptors involved in pain pathways and inflammation processes.
Interaction with Biological Targets
Initial findings indicate that this compound may interact with specific protein targets involved in inflammatory pathways. Techniques such as molecular docking and kinetic assays are essential for elucidating these interactions further. The compound's binding affinity to various enzymes could provide insights into its mechanism of action.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents. The following table summarizes notable analogs:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-amino-N-(furan-2-ylmethyl)benzamide | C_{11}H_{12}N_{2}O_{2} | Lacks N-methyl group; simpler structure |
| N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochloride | C_{13}H_{15}ClN_{2}O_{2} | Cyclopropyl group adds steric effects |
| 4-amino-N-(furan-2-ylmethyl)-3-methylbenzamide | C_{12}H_{13}N_{2}O_{2} | Methyl substitution at the ortho position |
These compounds differ primarily in their substituents, which significantly influence their biological activities and chemical properties.
The mechanisms underlying the biological activity of this compound are not yet fully elucidated. However, studies suggest that it may inhibit specific enzymes associated with inflammatory responses. For instance, compounds with similar structures have shown inhibition of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for understanding the potential effects of this compound:
- Trypanosoma brucei Inhibition : Related benzamide derivatives have demonstrated potent activity against Trypanosoma brucei, indicating that structural features similar to those found in this compound could confer antiparasitic properties .
- MAO Inhibition : Compounds structurally related to this compound have been evaluated for their MAO inhibitory activity, revealing significant selectivity towards MAO-B over MAO-A, which may contribute to neuroprotective effects .
- Anticancer Activity : Some benzamide derivatives have shown promising anticancer activity against various cell lines, suggesting that similar mechanisms may be exploitable for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
